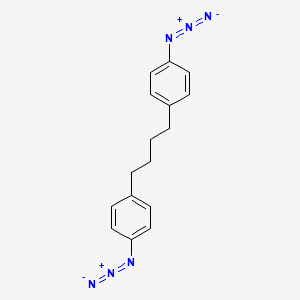
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-azidophenyl)butane is an organic compound that features two azide groups attached to a butane backbone through phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-azidophenyl)butane typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by azide groups.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(4-azidophenyl)butane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-azidophenyl)butane can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in substitution reactions, forming new compounds by replacing the azide groups with other functional groups.
Cycloaddition: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: 1,4-Bis(4-aminophenyl)butane.
Cycloaddition: 1,4-Bis(4-(1,2,3-triazolyl)phenyl)butane.
Aplicaciones Científicas De Investigación
1,4-Bis(4-azidophenyl)butane has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The azide groups can be used in click chemistry to attach biomolecules to various surfaces or other molecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-azidophenyl)butane primarily involves the reactivity of the azide groups. These groups can participate in various chemical reactions, such as reduction and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound used in coordination chemistry.
1,4-Bis(4-phenoxyphenyl)butane: A compound with phenoxy groups instead of azide groups.
Uniqueness
1,4-Bis(4-azidophenyl)butane is unique due to the presence of azide groups, which confer distinct reactivity and potential for various applications, particularly in click chemistry and materials science. The azide groups make it a versatile compound for forming new bonds and creating complex structures.
Propiedades
Número CAS |
91707-40-3 |
|---|---|
Fórmula molecular |
C16H16N6 |
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
Clave InChI |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
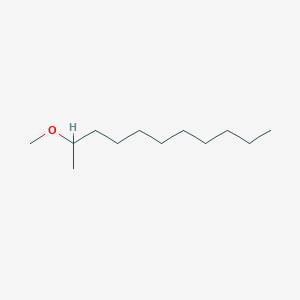
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
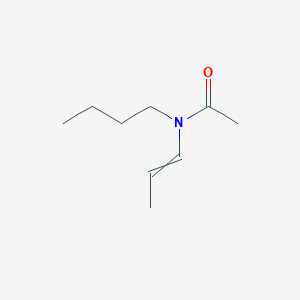
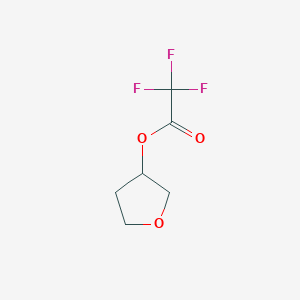
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
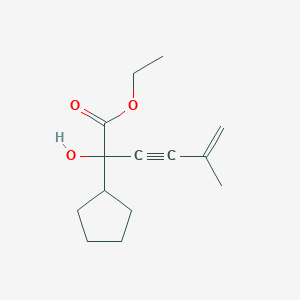
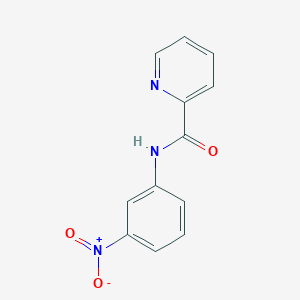
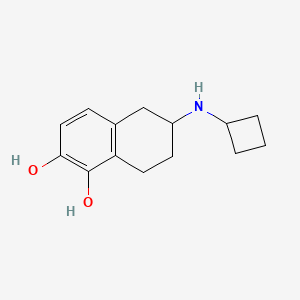
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
